4-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 4-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex heterocyclic compound with a fused pyrimidine and benzothiophene core.
- Its structure combines a tetrahydrobenzothiophene ring system with a dihydroisoquinoline moiety.
- The compound’s unique arrangement of aromatic rings and heteroatoms makes it intriguing for various applications.
Preparation Methods
- Synthetic Routes :
- One synthetic approach involves the Castagnoli–Cushman reaction , which allows the construction of the dihydroisoquinoline ring system from phenylethanols and nitriles .
- Another method employs a Bischler-Napieralski-type synthesis , using 2-alkynylanilines and ketones to form the 3,4-dihydroisoquinoline scaffold .
- Reaction Conditions :
- These reactions typically require suitable catalysts and specific reaction conditions.
- Industrial Production :
- Information on large-scale industrial production methods for this compound is limited, but research efforts continue to optimize its synthesis.
Chemical Reactions Analysis
- Reactivity :
- Oxidation , reduction , and substitution reactions are relevant to this compound.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
- Major Products :
- The specific products formed depend on the reaction conditions and substituents present.
- Detailed studies are needed to explore the regioselectivity and functional group tolerance.
Scientific Research Applications
- Chemistry :
- The compound’s unique structure may find applications in organic synthesis, ligand design, and materials science.
- Biology and Medicine :
- Research is ongoing to explore its potential as an enzyme inhibitor, such as its selective inhibition of aldo-keto reductase AKR1C3 .
- Investigate its effects on cellular processes and potential therapeutic applications.
- Industry :
- Its use in industry may involve materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
- Molecular Targets :
- The compound likely interacts with specific enzymes or receptors due to its structural features.
- Further studies are necessary to identify precise molecular targets.
- Pathways Involved :
- Investigate signaling pathways affected by this compound.
- Understand how it modulates cellular responses.
Comparison with Similar Compounds
- Uniqueness :
- Compare this compound to other related heterocycles.
- Highlight its distinctive features, such as the fused benzothiophene and dihydroisoquinoline moieties.
- Similar Compounds :
- While I don’t have a specific list, explore related compounds like isoquinolines, benzothiophenes, and pyrimidines.
Remember that research in this area is dynamic, and new findings may emerge
Properties
Molecular Formula |
C19H19N3S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H19N3S/c1-2-6-14-11-22(10-9-13(14)5-1)18-17-15-7-3-4-8-16(15)23-19(17)21-12-20-18/h1-2,5-6,12H,3-4,7-11H2 |
InChI Key |
JOXQWSMCGBRLNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.